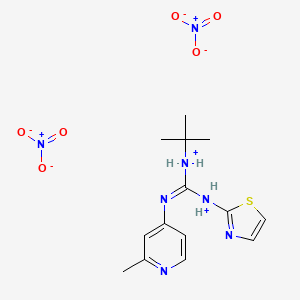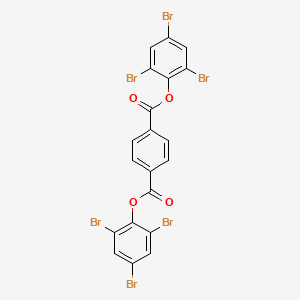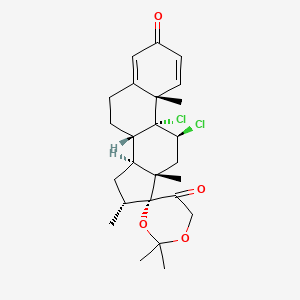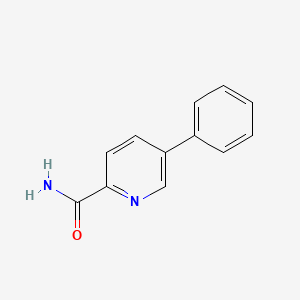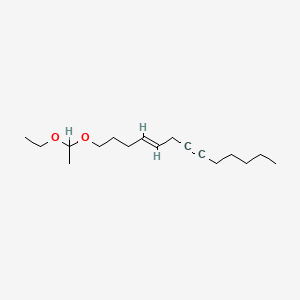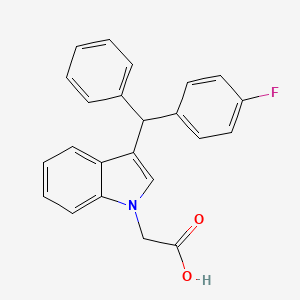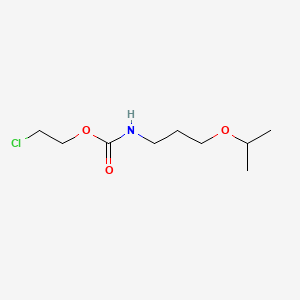
3-Ethynyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethynyl group attached to a tetramethyloxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol typically involves the following steps:
Formation of the Oxolan Ring: The initial step involves the formation of the oxolan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the oxolan ring. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-one.
Reduction: Formation of 3-ethyl-2,2,5,5-tetramethyloxolan-3-ol.
Substitution: Formation of various substituted oxolan derivatives.
Applications De Recherche Scientifique
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynyl-2,2,5,5-tetramethyloxolan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
3-Ethynyl-2,2,5,5-tetramethylfuran-3-ol: Similar structure but with a furan ring instead of an oxolan ring.
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same oxolan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
24270-82-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H16O2/c1-6-10(11)7-8(2,3)12-9(10,4)5/h1,11H,7H2,2-5H3 |
Clé InChI |
IFTDFENRDYQEEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(O1)(C)C)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





